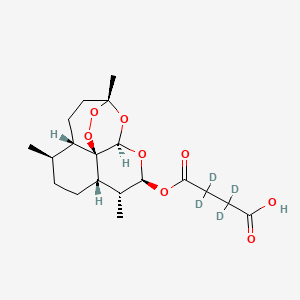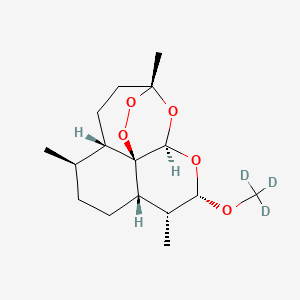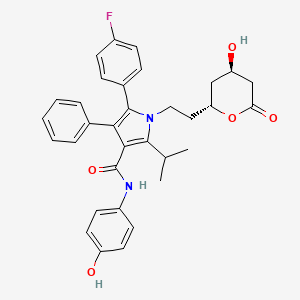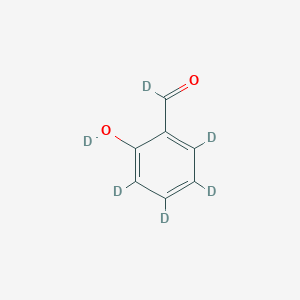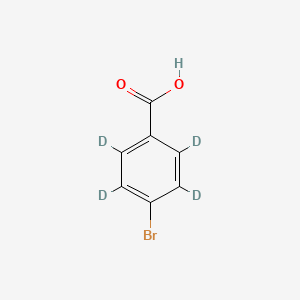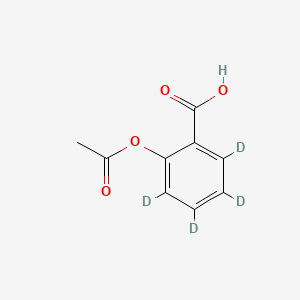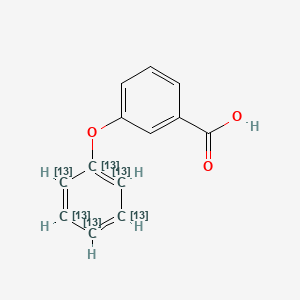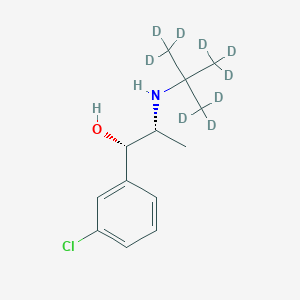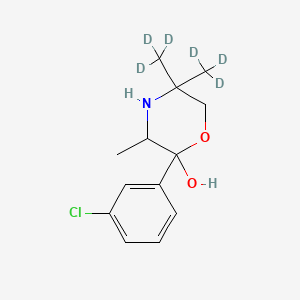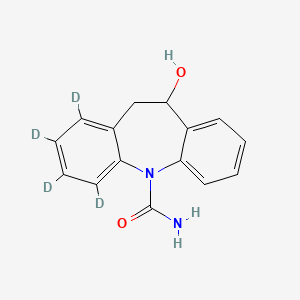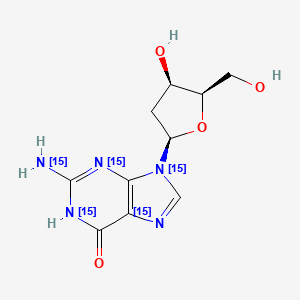
2-脱氧鸟苷-15N5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemically modified nucleoside analog. It is a derivative of guanosine, where specific nitrogen atoms are isotopically labeled with nitrogen-15. This compound is often used in biochemical and molecular biology research due to its unique properties and applications in studying nucleic acids.
科学研究应用
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleoside chemistry and reaction mechanisms.
Biology: Employed in the study of nucleic acid structure and function, particularly in understanding DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and as a tracer in metabolic studies.
作用机制
Target of Action
2-Deoxyguanosine-15N5, also known as 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, is a stable isotope-labeled form of 2’-Deoxyguanosine
Mode of Action
It’s known that deoxyguanosine and its derivatives are incorporated into the dna molecule during replication . The presence of the 15N label allows for the tracking of the compound’s incorporation into DNA, providing a tool for studying DNA synthesis and repair mechanisms.
Biochemical Pathways
The biochemical pathways affected by 2-Deoxyguanosine-15N5 are likely those involved in DNA synthesis and repair. Deoxyguanosine is a component of DNA, and its derivatives can be incorporated into DNA during replication . The downstream effects of this incorporation can include changes in DNA structure and function, potentially influencing gene expression.
Pharmacokinetics
It’s known that stable isotopes like 15n have been incorporated into drug molecules as tracers for quantitation during the drug development process .
生化分析
Biochemical Properties
2-Deoxyguanosine-15N5 interacts with various enzymes, proteins, and other biomolecules in the cell. It is involved in the metabolism of purine deoxyribonucleosides . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic transformations.
Cellular Effects
The effects of 2-Deoxyguanosine-15N5 on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxidative damage to 2′-deoxyguanosine produces 8-hydroxy-2′-deoxyguanosine (8-OHdG), which can cause G:C—T:A mispairing mutations, associated with the development and progression of tumors, cell ageing and some degenerative diseases .
Metabolic Pathways
2-Deoxyguanosine-15N5 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, Deoxyguanosine kinase is a nuclear-encoded mitochondrial enzyme essential for the maintenance of mitochondrial DNA. It is predicted to have significant effects in the metabolism of purine deoxyribonucleosides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available guanosine.
Isotopic Labeling: The nitrogen atoms in the guanosine molecule are isotopically labeled with nitrogen-15. This is achieved through a series of chemical reactions that replace the natural nitrogen atoms with nitrogen-15.
Purification: The labeled compound is then purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets stringent quality standards.
化学反应分析
Types of Reactions
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions, where other functional groups replace the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
相似化合物的比较
Similar Compounds
Guanosine: The parent compound, without isotopic labeling.
Adenosine: Another nucleoside analog with similar applications.
Cytidine: A nucleoside analog used in similar biochemical studies.
Uniqueness
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its isotopic labeling, which provides distinct advantages in research applications. The nitrogen-15 labels enable precise tracking and analysis of nucleic acid interactions, making it a valuable tool in molecular biology and biochemistry.
This compound’s unique properties and applications make it an essential tool in various scientific fields, contributing to advancements in our understanding of nucleic acids and their roles in biological systems.
属性
CAS 编号 |
686353-29-7 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
272.21 g/mol |
IUPAC 名称 |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI 键 |
YKBGVTZYEHREMT-XOTKZIGKSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
961-07-9 (unlabelled) |
同义词 |
2’-Deoxyguanosine-15N5; 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5; Deoxyguanosine-15N5; Guanine Deoxyriboside-15N5; NSC 22837-15N5 |
标签 |
Guanine Impurities |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



